molecular formula C13H14Cl2N2O3S B2720156 Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate CAS No. 1445122-09-7

Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate

Cat. No. B2720156
CAS RN: 1445122-09-7
M. Wt: 349.23
InChI Key: UZWWKWNEPLJCKY-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution or addition-elimination .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include the pyridine ring, a carbonyl group (C=O), and a thiomorpholin group (a morpholine ring with a sulfur atom), among others .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For instance, the pyridine ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, compounds containing a pyridine ring often have a strong, unpleasant odor .

Safety and Hazards

As with any chemical compound, handling “Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate” would require appropriate safety precautions. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3S/c1-20-12(18)6-9-7-21-3-2-17(9)13(19)8-4-10(14)16-11(15)5-8/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWWKWNEPLJCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CSCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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